![molecular formula C8H10ClN3S B3217270 2-amino-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carbonitrile hydrochloride CAS No. 1177314-67-8](/img/structure/B3217270.png)
2-amino-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carbonitrile hydrochloride
Overview
Description
“2-amino-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carbonitrile hydrochloride” is a chemical compound with the CAS Number: 1177314-67-8 . It has a molecular weight of 215.71 . The IUPAC name for this compound is 2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile hydrochloride . It is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H9N3S.ClH/c9-3-6-5-1-2-11-4-7(5)12-8(6)10;/h11H,1-2,4,10H2;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.Physical And Chemical Properties Analysis
This compound has a molecular weight of 215.70 . It is typically stored at room temperature and is available in powder form . The boiling point is not specified .Scientific Research Applications
- Researchers have investigated the synthesis of 2-amino-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carbonitrile derivatives as building blocks for drug development . These compounds may serve as precursors for novel pharmaceutical agents.
- Thiophene derivatives, including 2-amino-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carbonitrile, find applications as corrosion inhibitors . Their ability to protect metal surfaces from corrosion makes them valuable in industrial settings.
- Thiophene-based molecules play a crucial role in organic electronics. Researchers have investigated their use in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) .
Organic Synthesis and Medicinal Chemistry
Corrosion Inhibition
Organic Semiconductors and Electronics
Biological Activities
Safety and Hazards
properties
IUPAC Name |
2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3S.ClH/c9-3-6-5-1-2-11-4-7(5)12-8(6)10;/h11H,1-2,4,10H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFULQEOTEDORJY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C(=C(S2)N)C#N.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carbonitrile hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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